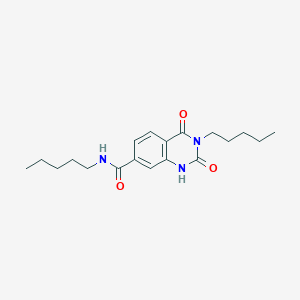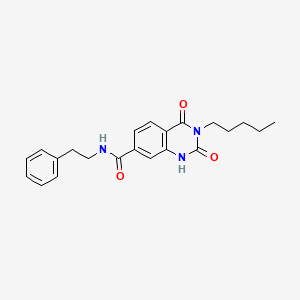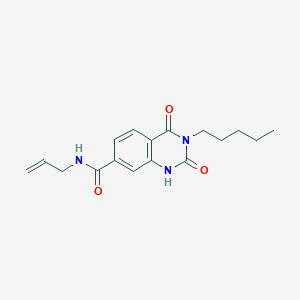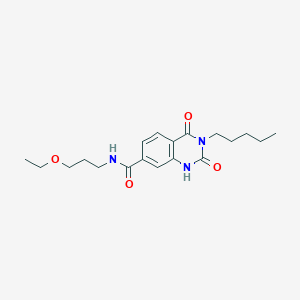
2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a type of quinazoline, which is a class of organic compounds that are characterized by a two-ring system made up of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Molecular Structure Analysis
Quinazolines have a unique structure that includes a benzene ring fused to a pyrimidine ring . This structure allows for a wide range of chemical reactions and contributes to the diverse biological activities of these compounds.科学研究应用
2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, this compound has been found to act as an enzyme inhibitor, which has allowed researchers to study the effects of certain enzymes on the body. Additionally, this compound has been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
作用机制
2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide has been found to act as an enzyme inhibitor, which means that it binds to certain enzymes and prevents them from performing their normal functions. Additionally, this compound has been found to interact with certain proteins and DNA, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
This compound,3-dipentyl-1,2,3,4-THQ-7-carboxamide has been studied for its biochemical and physiological effects. In particular, this compound has been found to have anti-inflammatory and anti-cancer properties, which could potentially be used to treat various types of diseases. Additionally, this compound has been found to have antioxidant and neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide has a number of advantages and limitations when it comes to laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of laboratory experiments. On the other hand, this compound is not water-soluble, which can make it difficult to use in certain types of experiments.
未来方向
The potential applications of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide are vast, and there are many future directions for research on this compound. For example, further research could be conducted to explore the compound’s potential as a therapeutic agent, as well as its potential to treat various types of diseases. Additionally, further research could be conducted to explore the compound’s ability to act as an enzyme inhibitor and its potential to interact with certain proteins and DNA. Finally, further research could be conducted to explore the compound’s ability to act as an antioxidant and its potential to protect against neurological disorders.
合成方法
2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with N,N-dipentylformamide in an aqueous solution of sulfuric acid at room temperature. This reaction results in the formation of this compound,3-dipentyl-1,2,3,4-THQ-7-carboxamide as the main product.
属性
IUPAC Name |
2,4-dioxo-N,3-dipentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-5-7-11-20-17(23)14-9-10-15-16(13-14)21-19(25)22(18(15)24)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOLRJWIXQBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-methylphenyl)-4-(4-methylphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B6513831.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B6513833.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513838.png)
![3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea](/img/structure/B6513858.png)
![5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6513870.png)
![3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6513872.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B6513886.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513888.png)
![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)




![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)